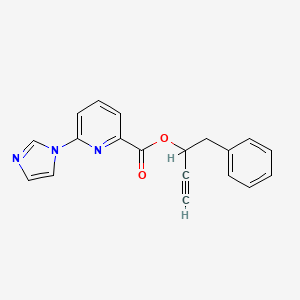
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline, also known as Compound A, is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Wirkmechanismus
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A exerts its effects through the inhibition of specific enzymes and signaling pathways. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokine production. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the activity of viral proteins involved in the replication of viruses.
Biochemical and Physiological Effects:
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to have various biochemical and physiological effects. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A induces apoptosis (programmed cell death) and inhibits cell proliferation. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A reduces the production of inflammatory cytokines and inhibits the recruitment of immune cells to sites of inflammation. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A inhibits the replication of viruses and reduces the viral load.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has several advantages for lab experiments such as its high potency and specificity for its target enzymes and signaling pathways. However, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A also has limitations such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A. One direction is the development of more potent and selective inhibitors of the target enzymes and signaling pathways. Another direction is the investigation of the potential of 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A in combination with other drugs for the treatment of diseases. Additionally, the development of more efficient synthesis methods for 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A could also be explored.
Synthesemethoden
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A can be synthesized through a multi-step process involving the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with 1H-imidazole-4-carboxaldehyde, followed by the reaction of the resulting intermediate with N,N-dimethylpiperidin-4-amine and sulfuryl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been studied for its potential in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to reduce the production of inflammatory cytokines. In infectious disease research, 3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline A has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.
Eigenschaften
IUPAC Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18(2)15-4-3-5-16(12-15)23(21,22)20-9-6-14(7-10-20)19-11-8-17-13-19/h3-5,8,11-14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJESYNAUDHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-imidazol-1-ylpiperidin-1-yl)sulfonyl-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)